molecular formula C10H9Br2N3O B2887731 3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide CAS No. 1797124-94-7

3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide

Cat. No. B2887731
M. Wt: 347.01
InChI Key: JAPIKIFPIFMQSK-UHFFFAOYSA-N
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Description

The compound “3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound is a dibromopyridine, which means it has two bromine atoms attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with bromine atoms attached at the 3 and 5 positions of the ring, a cyanopropyl group (a three-carbon chain with a nitrile functional group at the end) attached through a nitrogen atom, and a carboxamide group at the 2 position .


Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions . The presence of electron-withdrawing bromine atoms and a carboxamide group could make the pyridine ring less reactive towards electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyridine is a polar molecule and is often used as a solvent in chemical reactions . The bromine atoms could potentially make this compound denser and have a higher boiling point compared to pyridine .

Safety And Hazards

While specific safety and hazard data for this compound isn’t available, general precautions should be taken while handling it, as with all chemical substances. This includes avoiding inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2N3O/c1-2-7(4-13)15-10(16)9-8(12)3-6(11)5-14-9/h3,5,7H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPIKIFPIFMQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=C(C=C(C=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dibromo-N-(1-cyanopropyl)pyridine-2-carboxamide

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